molecular formula C24H18O5 B4227184 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate

2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate

Cat. No. B4227184
M. Wt: 386.4 g/mol
InChI Key: JINLAJLJLPYXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate, also known as EPC-K1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of 7-hydroxycoumarin, which is a natural product found in many plants and has been traditionally used for medicinal purposes. EPC-K1 has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to have anti-proliferative effects on cancer cells and induce apoptosis, which is programmed cell death. It has also been studied for its anti-inflammatory effects, which could be useful in treating inflammatory diseases such as arthritis. In neurodegenerative disorders, 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to have neuroprotective effects and improve cognitive function.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. It has also been shown to activate the mitochondrial pathway of apoptosis, leading to the release of pro-apoptotic proteins and cell death. In inflammation, 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disorders, 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to protect neurons from oxidative stress and improve mitochondrial function.
Biochemical and Physiological Effects:
2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to have several biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. In cancer cells, 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to inhibit cell growth and induce apoptosis. In inflammation, 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to reduce the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disorders, 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has been shown to protect neurons from oxidative stress and improve mitochondrial function, which could improve cognitive function.

Advantages and Limitations for Lab Experiments

2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has several advantages for lab experiments, including its ease of synthesis and availability. It has also been shown to have low toxicity in vitro and in vivo, making it a promising compound for further research. However, there are also limitations to using 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate in lab experiments. One limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in different applications. Another limitation is that its effects may vary depending on the cell type and disease model used, which could make it challenging to generalize its effects across different systems.

Future Directions

There are several future directions for research on 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate. One direction is to further investigate its mechanism of action to optimize its use in different applications. Another direction is to study its effects in different disease models to determine its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and delivery methods for 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate in different applications. Overall, 2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate is a promising compound that has the potential to be used in various therapeutic applications, and further research is needed to fully understand its potential.

properties

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-2-27-21-11-7-6-10-19(21)24(26)28-17-12-13-18-20(16-8-4-3-5-9-16)15-23(25)29-22(18)14-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINLAJLJLPYXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 2
Reactant of Route 2
2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 3
Reactant of Route 3
2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 4
Reactant of Route 4
2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 5
Reactant of Route 5
2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 6
2-oxo-4-phenyl-2H-chromen-7-yl 2-ethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.